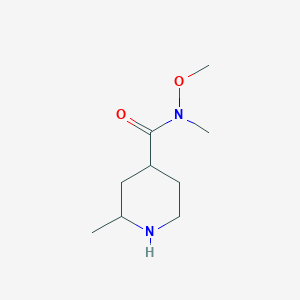

N-Methoxy-N,2-dimethylpiperidine-4-carboxamide

Description

N-Methoxy-N,2-dimethylpiperidine-4-carboxamide is a piperidine-derived carboxamide characterized by a methoxy group and two methyl substituents on the nitrogen and C2 position of the piperidine ring. This compound shares structural features with Weinreb amides (N-methoxy-N-methylamides), which are widely used in organic synthesis for ketone formation via nucleophilic acyl substitution . Its piperidine backbone and carboxamide functionality make it relevant in medicinal chemistry, particularly for modulating lipophilicity and binding interactions in drug candidates .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-methoxy-N,2-dimethylpiperidine-4-carboxamide |

InChI |

InChI=1S/C9H18N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

DEKHJIWBPMNADR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling (EDCI/HOBt Method)

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid precursor, followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form the target carboxamide.

Procedure ():

- Dissolve 2-methylpiperidine-4-carboxylic acid (800 mg) in anhydrous DMF (60 mL).

- Add HOBt (1.17 g), EDCI (1.44 g), N,O-dimethylhydroxylamine hydrochloride (600 mg), and triethylamine (1.73 mL).

- Stir overnight at room temperature.

- Quench with water, extract with ethyl acetate, and purify via evaporation.

Key Parameters ():

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12–16 hours |

| Yield | ~80–85% (crude) |

CDI Activation Method

Carbonyldiimidazole (CDI) offers an alternative activation pathway, bypassing the need for HOBt.

Procedure ():

- Mix 2-methylpiperidine-4-carboxylic acid (5.2 g) with CDI (7.12 g) in DCM (8.3 mL).

- Stir for 45 minutes, then add N,O-dimethylhydroxylamine hydrochloride (4.29 g).

- React for 48 hours, quench with NaOH, and extract with DCM.

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 25°C |

| Reaction Time | 48 hours |

| Workup | Direct use of crude product |

Carbamoyl Chloride Route

This method involves reacting pre-formed N-methoxy-N,2-dimethylpiperidine-4-carbamoyl chloride with the carboxylic acid.

General Protocol ():

- Combine 2-methylpiperidine-4-carboxylic acid with N-methoxy-N,2-dimethylcarbamoyl chloride in dichloromethane.

- Add triethylamine (3.0 eq) and stir at 20–25°C for 4–6 hours.

- Extract with NaHCO₃, dry, and concentrate.

- Use dichloromethane or THF for improved solubility.

- Maintain temperatures below 50°C to minimize side reactions.

Comparative Analysis of Methods

| Method | Solvent | Activator | Yield | Advantages |

|---|---|---|---|---|

| EDCI/HOBt | DMF | EDCI + HOBt | 80–85% | High reproducibility |

| CDI Activation | DCM | CDI | ~75% | Simplified purification |

| Carbamoyl Chloride | DCM/THF | None | 60–70% | Scalable for industrial use |

Critical Considerations

- Starting Material : Requires 2-methylpiperidine-4-carboxylic acid , which may necessitate prior synthesis via hydrogenation or alkylation of piperidine derivatives.

- Purification : Column chromatography (e.g., silica gel with EtOAC/hexanes) is recommended for high-purity isolates.

- Side Reactions : Hydrolysis of activated intermediates can occur; anhydrous conditions and rapid workup are critical.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,2-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reactions are usually conducted under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-Methoxy-N,2-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methoxy-N,2-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carboxamide Derivatives

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 64214-66-0)

- Structural Difference : The methyl group is at the C1 position instead of C2.

- Computational similarity to the target compound is 0.85 .

- Synthesis: Not explicitly detailed in evidence, but analogous methods for piperidine carboxamides likely apply.

N,4-Dimethylpiperidine-4-carboxamide Hydrochloride (CAS 1361114-96-6)

- Structural Difference : Lacks the methoxy group; features a methyl group at C4 and a hydrochloride salt.

- Impact : The absence of the methoxy group eliminates its utility as a Weinreb amide. The hydrochloride salt enhances solubility, making it more suitable for pharmaceutical formulations .

N,N-Diethylpiperidine-4-carboxamide

Non-Piperidine Carboxamides

N-Methoxy-N,2-dimethylpropanamide (MEM)

- Structural Difference : A simpler acyclic amide lacking the piperidine ring.

- Applications: Widely used as a methylating agent and solvent in organic synthesis.

N-Methoxy-N,2-dimethyl-3-phenylpropanamide (5a)

Pharmaceutical Candidates with Carboxamide Motifs

N-5-Dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide (NSC 343 499)

- Structural Difference : Acridine core instead of piperidine.

- Biological Activity : Binds DNA via intercalation, exhibits antitumor activity, and induces G2 cell cycle arrest. The carboxamide group enhances DNA affinity (Ka = 2.1 × 10⁶ M⁻¹), highlighting the importance of carboxamide positioning in drug design .

4-(4-Methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-methoxy-4-methylphenyl)piperidine-1-carboxamide (TH9525)

Comparative Data Table

Key Research Findings

- Synthetic Utility : this compound’s methoxy group enables its use in ketone synthesis, avoiding toxic reagents like NaCN in some pathways .

- Bioactivity Trends : Piperidine carboxamides with substituents at C2 or C4 show enhanced receptor binding compared to acyclic analogues, as seen in DNA-intercalating agents .

- Solubility vs. Lipophilicity : Hydrochloride salts (e.g., CAS 1361114-96-6) improve aqueous solubility, while alkylation (e.g., diethyl in ) increases lipophilicity for CNS-targeted drugs.

Biological Activity

N-Methoxy-N,2-dimethylpiperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 197.24 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a methoxy group and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been noted for its potential in enzyme inhibition and receptor binding studies.

Biological Activities

1. Enzyme Inhibition

- This compound has shown promise as an enzyme inhibitor. Its structural characteristics allow it to effectively bind to active sites of enzymes, potentially altering their catalytic activity.

2. Antifungal Activity

- Recent studies have indicated that derivatives of this compound exhibit antifungal properties. Research involving in vitro assays has demonstrated significant antifungal activity against various fungal strains, suggesting potential therapeutic applications in treating fungal infections .

3. Antioxidant Properties

- Compounds containing piperidine structures have been linked to antioxidant activities. This compound may exhibit similar properties by scavenging free radicals and reducing oxidative stress in biological systems .

Structure-Activity Relationship (SAR) Studies

A detailed SAR study on piperidine derivatives has revealed insights into how modifications to the piperidine ring influence biological activity. For example, substituents on the nitrogen atom can significantly affect the compound's potency against specific targets such as Trypanosoma cruzi, a parasite responsible for Chagas disease .

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances solubility and biological activity |

| Alkyl Chains | Modulate binding affinity |

| Aromatic Rings | Increase selectivity towards target enzymes |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in metabolic pathways. For instance, it shows significant inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Q & A

Q. How is this compound utilized in probing biological systems?

- Methodological Answer : As a biochemical probe, its piperidine core may interact with G-protein-coupled receptors (GPCRs) or ion channels. Radiolabeling (³H or ¹⁴C) enables pharmacokinetic studies in vitro. For example, N-substituted piperidine carboxamides showed nanomolar affinity for serotonin receptors in competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.